N-isobutyl-1,3-dimethyl-1H-pyrazol-4-amine
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Overview
Description
N-isobutyl-1,3-dimethyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of isobutyl and dimethyl groups attached to the pyrazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-isobutyl-1,3-dimethyl-1H-pyrazol-4-amine can be synthesized through various organic synthesis methods. One common approach involves the reaction of 1,3-dimethyl-1H-pyrazol-4-amine with isobutyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of the pyrazole attacks the halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired application of the compound .
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-1,3-dimethyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halides or other electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .
Scientific Research Applications
N-isobutyl-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-isobutyl-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-isobutyl-1,3-dimethyl-1H-pyrazol-4-amine include other pyrazole derivatives such as:
- 1,3-dimethyl-1H-pyrazol-4-amine
- N-isobutyl-1H-pyrazol-4-amine
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
Uniqueness
This compound is unique due to the specific combination of isobutyl and dimethyl groups attached to the pyrazole ring.
Properties
Molecular Formula |
C9H18ClN3 |
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Molecular Weight |
203.71 g/mol |
IUPAC Name |
1,3-dimethyl-N-(2-methylpropyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-7(2)5-10-9-6-12(4)11-8(9)3;/h6-7,10H,5H2,1-4H3;1H |
InChI Key |
OQKAVUGDHFBYQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC(C)C)C.Cl |
Origin of Product |
United States |
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